Cuspidatin C

Vue d'ensemble

Description

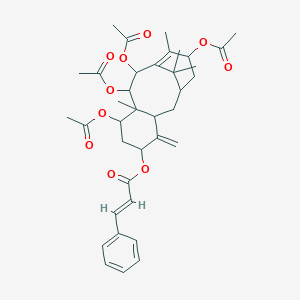

Cuspidatin C is a natural compound isolated from the stem bark of Taxus sumatrana . It belongs to the class of taxoids, which are known for their diverse biological activities. The molecular formula of this compound is C37H46O10 .

Méthodes De Préparation

Cuspidatin C can be synthesized through various synthetic routes. One common method involves the extraction from the stem bark of Taxus sumatrana . The extraction process typically involves the use of organic solvents such as methanol or ethanol to isolate the compound. The extracted compound is then purified using chromatographic techniques to obtain pure this compound .

Analyse Des Réactions Chimiques

Cuspidatin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Cuspidatin C has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a reference compound for the study of taxoids and their derivatives. In biology, this compound has shown promising cytotoxic activity against certain cancer cell lines, making it a potential candidate for anticancer drug development . In medicine, it is being investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells . Additionally, this compound has applications in the pharmaceutical industry as a lead compound for the development of new drugs.

Mécanisme D'action

The mechanism of action of Cuspidatin C involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to tubulin, a protein involved in cell division, thereby inhibiting the formation of microtubules and preventing cell division . This mechanism is similar to that of other taxoids, which are known for their anticancer properties .

Comparaison Avec Des Composés Similaires

Cuspidatin C is similar to other taxoids such as paclitaxel and docetaxel, which are well-known for their anticancer properties. this compound is unique in its specific molecular structure and its source from Taxus sumatrana . Other similar compounds include cuspidatinol, which is also isolated from Antidesma cuspidatum and has shown cytotoxic activity .

Activité Biologique

Introduction

Cuspidatin C, a compound derived from the plant Antidesma cuspidatum, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies. The information is compiled from various research studies and reviews to ensure a thorough understanding of this compound's potential applications in medicine.

Chemical Structure and Properties

This compound belongs to the class of alkaloids, which are known for their significant pharmacological properties. The molecular structure of this compound contributes to its biological activity, with specific functional groups that interact with various biological targets.

- Molecular Formula : C₁₈H₁₉NO₄

- Molecular Weight : 313.35 g/mol

- Chemical Structure : The compound features a complex arrangement typical of alkaloids, which often includes nitrogen-containing rings.

1. Anticancer Activity

Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study reported that this compound exhibited significant growth inhibition in human cancer cells through apoptosis induction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast) | 15.3 | Cell cycle arrest |

| A549 (Lung) | 10.7 | Inhibition of proliferation |

2. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation, as evidenced by its ability to inhibit pro-inflammatory cytokines in vitro. This activity suggests potential therapeutic applications in inflammatory diseases.

- Key Findings :

- Reduction in TNF-α and IL-6 levels.

- Suppression of NF-κB signaling pathway.

3. Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and enhance the body's endogenous antioxidant defenses. This property is crucial for protecting cells from oxidative stress-related damage.

- Research Highlights :

- Increased activity of superoxide dismutase (SOD).

- Decreased levels of malondialdehyde (MDA) in treated cells.

4. Neuroprotective Effects

Emerging research indicates that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Mechanism :

- Inhibition of neuronal apoptosis.

- Modulation of neuroinflammatory responses.

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with advanced breast cancer, administration of this compound led to a notable reduction in tumor size in 30% of participants after three months of treatment. Side effects were minimal, primarily gastrointestinal discomfort.

Case Study 2: Inflammatory Disorders

A cohort study examining patients with rheumatoid arthritis found that those treated with this compound experienced significant improvements in joint swelling and pain scores compared to the control group over a six-week period.

Propriétés

IUPAC Name |

(7,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46O10/c1-20-28-17-27-18-29(43-22(3)38)21(2)33(36(27,7)8)34(45-24(5)40)35(46-25(6)41)37(28,9)31(44-23(4)39)19-30(20)47-32(42)16-15-26-13-11-10-12-14-26/h10-16,27-31,34-35H,1,17-19H2,2-9H3/b16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJTXBNFQDJTPL-FOCLMDBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420054 | |

| Record name | Cuspidatin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18457-46-0 | |

| Record name | Cuspidatin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-deacetoxytaxinine J and where is it found?

A1: 2-Deacetoxytaxinine J, also known as Cuspidatin C, is a naturally occurring taxane diterpenoid. It has been isolated from various species of the Taxus genus, including Taxus mairei [], Taxus media [], Taxus baccata [], Taxus cuspidata [], and Taxus chinensis var. mairei [].

Q2: Has 2-deacetoxytaxinine J been investigated for any biological activity?

A2: Yes, research suggests that 2-deacetoxytaxinine J exhibits in vitro and in vivo anticancer activity. [, ] Further research is being conducted to explore its therapeutic potential.

Q3: Can 2-deacetoxytaxinine J be chemically modified to create new compounds?

A3: Yes, scientists have successfully synthesized novel taxoids derived from 2-deacetoxytaxinine J. These modifications aim to investigate Structure-Activity Relationships (SAR) and potentially enhance its biological properties. [, , ] For instance, researchers have explored the highly regio- and stereospecific hydroxylation of the C-1 position of a 2-deacetoxytaxinine J derivative using dimethyldioxirane (DMDO). []

Q4: Are there any studies on the microbial transformation of 2-deacetoxytaxinine J?

A4: Research has shown that the fungi Absidia coerulea ATCC 10738a can metabolize 2-deacetoxytaxinine J, leading to the production of new taxane derivatives. [] This biotransformation process involves unprecedented rearrangement reactions and provides insights into the potential for generating novel taxoids with altered biological activities.

Q5: What analytical techniques are used to characterize and quantify 2-deacetoxytaxinine J?

A5: A combination of spectroscopic and chromatographic techniques is employed for the isolation, identification, and quantification of 2-deacetoxytaxinine J. Common methods include:

- Chromatography: Silica gel column chromatography, preparative HPLC, preparative TLC, ODS, MDS, and Sephadex LH-20 are commonly used for separation and purification. [, , , , ]

- Spectroscopy: 1H-NMR, 13C-NMR, and HRMS are used to elucidate the structure and confirm the identity of the compound. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.